Picumeterol
Overview
Description
- It belongs to the class of small-molecule drugs and is also known by its USAN name, This compound fumarate .
- The compound primarily targets the β2-adrenergic receptor, which plays a crucial role in regulating bronchial smooth muscle tone and airway dilation.
- This compound has been investigated for its therapeutic potential in respiratory diseases, particularly asthma.
Picumeterol: (chemical formula: C25H33Cl2N3O6) is a potent and highly selective β2-adrenoceptor agonist.
Preparation Methods
Synthetic Routes: The synthetic routes for picumeterol involve chemical transformations to obtain the desired structure. Unfortunately, specific synthetic methods are not widely documented in the literature.
Industrial Production: Information on industrial-scale production methods is limited. pharmaceutical companies like GSK Plc were involved in its development.
Chemical Reactions Analysis
Reactivity: Picumeterol likely undergoes various reactions, including oxidation, reduction, and substitution.
Major Products: The major products formed during these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
In Medicine: Picumeterol has been studied for its bronchodilatory effects, making it relevant for treating asthma and other respiratory conditions.
In Industry:
Mechanism of Action
β2-Adrenergic Receptor Activation: Picumeterol acts as a full agonist at the β2-adrenergic receptor. Upon binding, it stimulates cAMP production, leading to bronchial smooth muscle relaxation.
Molecular Targets and Pathways: The primary molecular target is the β2-adrenergic receptor, which activates downstream signaling pathways involved in bronchodilation.
Comparison with Similar Compounds
Uniqueness: Picumeterol’s uniqueness lies in its selectivity for the β2-adrenergic receptor and its longer duration of action compared to salbutamol.
Similar Compounds: Other β2-adrenergic agonists include salmeterol, formoterol, and indacaterol
Properties
CAS No. |
130641-36-0 |
---|---|
Molecular Formula |
C21H29Cl2N3O2 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol |
InChI |
InChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2/t20-/m0/s1 |
InChI Key |
NUBLQEKABJXICM-FQEVSTJZSA-N |
SMILES |
C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |
Isomeric SMILES |
C1=CC=NC(=C1)CCOCCCCCCNC[C@@H](C2=CC(=C(C(=C2)Cl)N)Cl)O |
Canonical SMILES |
C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |
Appearance |
Solid powder |
130641-36-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GR 114297A GR 114744A GR 63411 GR-114297A GR-114744A GR-63411 picumeterol picumeterol fumarate |
Origin of Product |
United States |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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